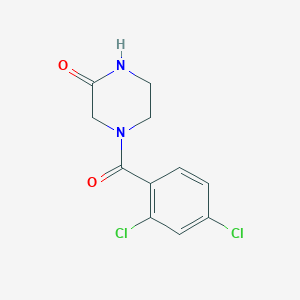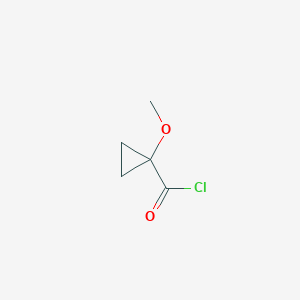
1-Methoxycyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxycyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol . It is a derivative of cyclopropane, featuring a cyclopropane ring bonded to a carbonyl chloride group and a methoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxycyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst . The reaction typically occurs under reflux conditions, resulting in the formation of cyclopropanecarbonyl chloride. The methoxy group can be introduced through subsequent reactions involving methanol and appropriate reagents.
Industrial Production Methods
Industrial production of cyclopropanecarbonyl chloride, 1-methoxy- often involves large-scale reactions using similar methods as those used in laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Safety measures are crucial due to the compound’s reactivity and potential hazards associated with its production .
Chemical Reactions Analysis
Types of Reactions
1-Methoxycyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form cyclopropanecarboxylic acid and methanol.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis of the compound.
Methanol: For introducing the methoxy group.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed through substitution with amines.
Esters: Formed through substitution with alcohols.
Thioesters: Formed through substitution with thiols.
Scientific Research Applications
1-Methoxycyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropanecarbonyl chloride, 1-methoxy- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new bonds and generating diverse products .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid chloride: Similar structure but lacks the methoxy group.
Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.
Cyclopropylcarbonyl chloride: Similar structure but without the methoxy group.
Uniqueness
1-Methoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the cyclopropane ring and the methoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C5H7ClO2 |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
1-methoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3 |
InChI Key |
LECRPMZWIIVCRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


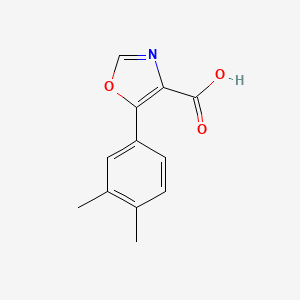
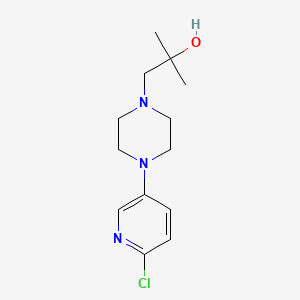
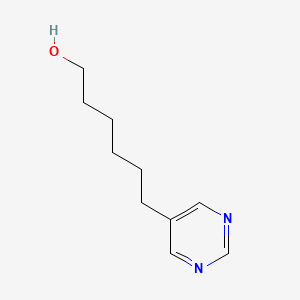
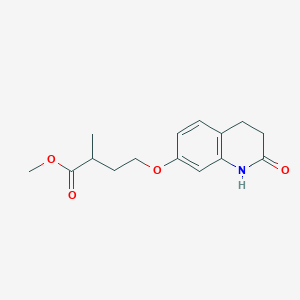
![8-Chloro-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8702579.png)
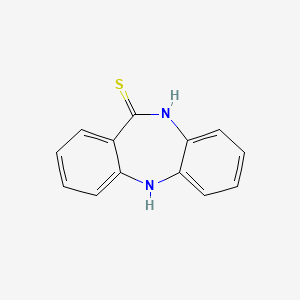
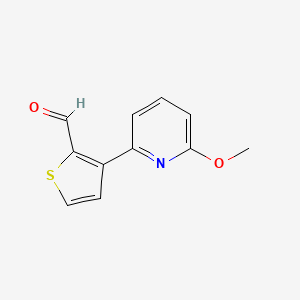
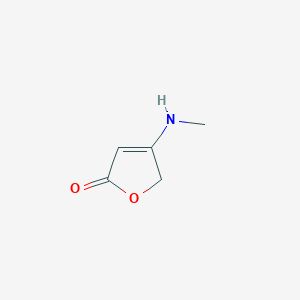
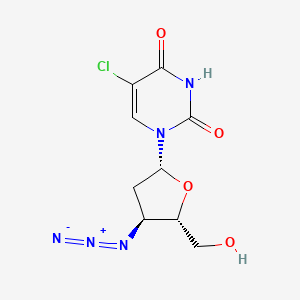
![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8702617.png)
![Methyl 2'-fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702629.png)
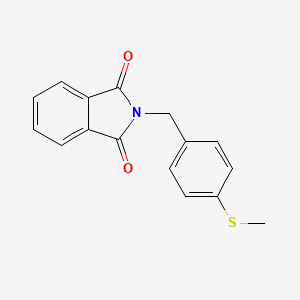
![(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine](/img/structure/B8702633.png)
